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Compound of Interest

Compound Name: Darenzepine

Cat. No.: B10801125

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Pharmacology
of a Selective M1 Muscarinic Receptor Antagonist

Abstract

Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor, a G-protein
coupled receptor predominantly expressed in the central nervous system and peripheral
ganglia. This technical guide provides a comprehensive overview of darenzepine,
encompassing its chemical structure, physicochemical properties, and detailed pharmacology.
The document is intended for researchers, scientists, and drug development professionals,
offering a consolidated resource of quantitative data, experimental methodologies, and an
exploration of its mechanism of action and associated signaling pathways.

Chemical Structure and Properties

Darenzepine, with the IUPAC name (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-
benzolc][1]benzazepin-6-one, is a tricyclic compound.[1] Its chemical structure is characterized
by a dibenzo[b,e]azepine core.

Table 1: Chemical and Physical Properties of Darenzepine
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Property Value Source
(11E)-11-[2-(4-
methylpiperazin-1-yl)-2-

IUPAC Name yipp ) [1]

oxoethylidene]-5H-benzo[c]

[1]benzazepin-6-one

Molecular Formula C21H21N302 [1]

Molecular Weight 347.41 g/mol

CAS Number 84629-61-8 [1]
CN1CCN(CC1)C(=0)C=C2C3

SMILES =CC=CC=C3C(=0)NC4=CC=
CC=C24

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Pharmacology

Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor. Muscarinic

receptors are involved in a multitude of physiological functions, and subtype-selective

antagonists like darenzepine are valuable tools for dissecting these functions and for the

development of targeted therapeutics.

Mechanism of Action

Darenzepine exerts its pharmacological effects by competitively binding to the M1 muscarinic

receptor, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine.

This antagonism blocks the downstream signaling cascades typically initiated by M1 receptor

activation.

Receptor Binding Profile and Selectivity
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The selectivity of darenzepine for the M1 receptor subtype over other muscarinic receptor
subtypes (M2-M5) is a key feature of its pharmacological profile. This selectivity is determined
through radioligand binding assays, where the affinity of darenzepine for each receptor
subtype is quantified by its inhibition constant (Ki).

Table 2: Muscarinic Receptor Binding Affinities of Darenzepine

Receptor Subtype Ki (nM)

M1 Data not available
M2 Data not available
M3 Data not available
M4 Data not available
M5 Data not available

Note: Specific Ki values for darenzepine are not readily available in the public domain and
would typically be determined experimentally.

Signaling Pathways

M1 muscarinic receptors are primarily coupled to the Gg/11 family of G proteins. Upon
activation by an agonist, the M1 receptor stimulates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular
calcium, while DAG activates protein kinase C (PKC). As an antagonist, darenzepine blocks
this signaling cascade.
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Figure 1. Darenzepine's antagonism of the M1 receptor signaling pathway.

Experimental Protocols

The characterization of darenzepine's pharmacological profile relies on a variety of in vitro
assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of darenzepine for muscarinic receptor
subtypes.

Objective: To determine the inhibition constant (Ki) of darenzepine for M1, M2, M3, M4, and
M5 muscarinic receptors.

Materials:

o Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3,
M4, or M5).

o Radioligand (e.g., [3H]-N-methylscopolamine, [2H]-QNB).

» Darenzepine (unlabeled competitor).
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Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4).
96-well microplates.

Glass fiber filters.

Scintillation cocktail.

Liquid scintillation counter.

Procedure:

Prepare serial dilutions of darenzepine in assay buffer.

In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying
concentrations of darenzepine.

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach
equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a liquid scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a non-labeled
standard antagonist (e.g., atropine).

Calculate the specific binding at each darenzepine concentration and determine the 1C50
value (the concentration of darenzepine that inhibits 50% of specific radioligand binding).

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50/ (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2. Workflow for a competitive radioligand binding assay.

Functional Assay (Calcium Mobilization)

This assay measures the ability of darenzepine to antagonize agonist-induced increases in
intracellular calcium, a downstream effect of M1 receptor activation.

Objective: To determine the functional potency of darenzepine in blocking M1 receptor-
mediated calcium signaling.

Materials:
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o Cells stably expressing the human M1 muscarinic receptor.

e Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

e Muscarinic agonist (e.g., carbachol, acetylcholine).

o Darenzepine.

o Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

» Fluorescence plate reader with kinetic reading capabilities.

Procedure:

o Plate M1-expressing cells in a 96-well plate and allow them to adhere.

e Load the cells with a calcium-sensitive fluorescent dye.

e Wash the cells to remove excess dye.

e Pre-incubate the cells with varying concentrations of darenzepine for a specified time.
e Add a fixed concentration of a muscarinic agonist to stimulate the M1 receptors.

» Immediately measure the change in fluorescence over time using a fluorescence plate
reader.

e The increase in fluorescence corresponds to the increase in intracellular calcium.

o Determine the concentration-response curve for darenzepine's inhibition of the agonist-
induced calcium response and calculate the IC50 value.

Conclusion

Darenzepine is a valuable pharmacological tool for studying the roles of the M1 muscarinic
receptor. Its selectivity offers a potential advantage in therapeutic applications where targeting
the M1 receptor is desired while minimizing off-target effects associated with non-selective
muscarinic antagonists. Further research to fully elucidate its binding kinetics, in vivo efficacy,
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and safety profile is warranted for its potential translation into clinical use. This guide provides a
foundational understanding of darenzepine for professionals engaged in the discovery and
development of novel therapeutics targeting muscarinic receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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